molecular formula C19H18ClN3O2S B2962463 N-(3-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 688336-50-7

N-(3-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2962463
CAS No.: 688336-50-7
M. Wt: 387.88
InChI Key: XUFUOOQORDOPOC-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 3-chlorophenyl group attached to the amide nitrogen and a sulfanyl-linked imidazole ring substituted with a 4-ethoxyphenyl moiety. This compound belongs to a class of sulfanyl acetamides studied for their structural diversity and bioactivity, particularly in antimicrobial and coordination chemistry contexts .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-2-25-17-8-6-16(7-9-17)23-11-10-21-19(23)26-13-18(24)22-15-5-3-4-14(20)12-15/h3-12H,2,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFUOOQORDOPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of aniline to obtain 3-chloroaniline. This intermediate is then reacted with ethoxybenzaldehyde to form an imine, which is subsequently cyclized with thiourea to yield the imidazole ring. The final step involves the acylation of the imidazole derivative with chloroacetyl chloride to produce the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic or biological outcome.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfanyl Acetamide Derivatives

Compound Name Key Substituents Heterocyclic Core Molecular Weight Key Features
Target Compound 3-Chlorophenyl (amide), 4-ethoxyphenyl (imidazole) Imidazole ~403.9* Ethoxy group enhances lipophilicity; potential for π-π stacking interactions
N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 3-Chlorophenyl (amide), 4,6-diamino (pyrimidine) Pyrimidine 353.8 Diamino groups enable hydrogen bonding; planar pyrimidine core
2-(1H-Benzo[d]imidazol-2-ylthio)-N-(3-chlorophenyl)acetamide 3-Chlorophenyl (amide), benzimidazole Benzimidazole 344.8 Extended aromatic system; increased rigidity
N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide 4-Chlorophenyl (amide), 5-(4-chlorophenyl) (imidazole) Imidazole 404.3 Dichlorophenyl groups enhance electron-withdrawing effects
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide 3-Chlorophenyl (amide), 6-trifluoromethyl (benzothiazole) Benzothiazole 385.8 Fluorine atoms improve metabolic stability; sulfur in benzothiazole core

*Calculated based on molecular formula C₁₉H₁₇ClN₃O₂S.

Key Observations :

  • Heterocyclic Core: Replacement of imidazole with pyrimidine () or benzothiazole () alters hydrogen-bonding capacity and planarity. Pyrimidine derivatives exhibit stronger intermolecular interactions due to amino groups .
  • Substituent Position: The 3-chlorophenyl group in the target compound vs. 4-chlorophenyl in affects steric hindrance and electronic properties.
  • Functional Groups : The ethoxy group in the target compound contrasts with electron-withdrawing groups (e.g., trifluoromethyl in ), impacting solubility and receptor binding.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name logP* Hydrogen Bond Donors Hydrogen Bond Acceptors Aqueous Solubility (Predicted)
Target Compound ~3.5 1 (amide NH) 5 (amide O, imidazole N) Low
N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide ~2.8 3 (amide NH, 2 amino) 7 Moderate
N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide ~4.1 1 4 Very Low
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide ~3.9 1 4 Low

*Calculated using fragment-based methods.

Key Trends :

  • The target compound’s ethoxy group increases logP compared to amino-substituted pyrimidines () but reduces it relative to dichlorophenyl derivatives ().
  • Higher hydrogen-bond acceptors in pyrimidine analogues () correlate with improved aqueous solubility.

Crystallographic Insights

  • Molecular Conformation : reports dihedral angles between aromatic rings (42.25°–62.18°), influenced by substituent bulk. The target compound’s ethoxy group may reduce steric strain compared to chloro substituents, leading to smaller dihedral angles .
  • Hydrogen Bonding : Pyrimidine derivatives form R₂²(8) dimers via N–H⋯N bonds, while imidazole-based compounds (e.g., ) rely on N–H⋯O interactions. The ethoxy group’s oxygen could participate in C–H⋯O bonds, altering crystal packing .

Biological Activity

N-(3-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anti-cancer, anti-fungal, and other pharmacological effects.

Chemical Structure

The molecular formula of this compound is C18H20ClN5SC_{18}H_{20}ClN_{5}S with a molecular weight of 341.8 g/mol. The compound features a chlorophenyl group, an ethoxyphenyl moiety, and an imidazole ring, which are known to contribute to its biological activities.

Anti-Cancer Activity

Research has demonstrated that compounds similar to this compound exhibit potent anti-cancer properties. For instance, studies on imidazole derivatives have shown their effectiveness as inhibitors of various cancer cell lines, including MCF-7 breast cancer cells. These derivatives often function by inhibiting key enzymes involved in cancer progression, such as CYP26A1, with IC50 values in the nanomolar range .

Table 1: Summary of Anti-Cancer Activity

CompoundTarget Cell LineIC50 (nM)Mechanism of Action
Compound AMCF-70.35CYP26A1 inhibition
Compound BSH-SY5Y<50Enhances ATRA activity

Anti-Fungal Activity

In vitro studies have also indicated that related compounds possess anti-fungal properties. For example, certain imidazole derivatives have been tested against Candida species, demonstrating significant inhibition at low concentrations. The structure-activity relationship (SAR) studies suggest that modifications in the imidazole and phenyl groups can enhance antifungal efficacy .

Table 2: Anti-Fungal Activity Against Candida spp.

CompoundC. albicans MIC (µmol/mL)C. tropicalis MIC (µmol/mL)
Compound C>1.6325>1.6325
Compound D<0.5<0.5

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Compounds with the imidazole ring often inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones.
  • Cell Signaling Modulation : The compound may also interfere with signaling pathways involved in cell proliferation and apoptosis.

Study 1: Inhibition of CYP26A1

A study focused on the synthesis and evaluation of imidazole derivatives found that modifications to the imidazole structure significantly impacted the inhibitory potency against CYP26A1, a key enzyme in retinoic acid metabolism. The most effective derivative had an IC50 value of 0.35 nM, indicating strong potential for therapeutic applications in cancer treatment .

Study 2: Anti-Fungal Efficacy

Another investigation examined the anti-fungal activity of related compounds against fluconazole-resistant strains of Candida. Results showed that certain derivatives exhibited promising activity, suggesting potential use as alternative treatments for resistant fungal infections .

Q & A

Q. What are common synthetic routes for preparing N-(3-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide?

Methodological Answer: A typical synthesis involves coupling aromatic acids with amines using carbodiimide reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) in dichloromethane. For example:

  • React 3-chlorophenylacetic acid with 1-(4-ethoxyphenyl)-1H-imidazole-2-thiol in the presence of EDC and triethylamine at low temperatures (273 K) .
  • Purify via extraction (e.g., dichloromethane) and recrystallization (e.g., slow evaporation from methylene chloride) .

Key Reagents/Conditions Table:

ReagentRoleConditions
EDCCoupling agent273 K, 3 hours
TriethylamineBaseDichloromethane solvent
DichloromethaneSolventIce-cold workup

Q. How is the crystal structure of this compound determined?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (SHELXD for solution, SHELXL for refinement):

  • Collect data on a diffractometer (Mo/Kα radiation, λ = 0.71073 Å).
  • Solve structures using direct methods (SHELXD) and refine anisotropically with SHELXL .
  • Address disorder or multiple conformers via constrained refinement (e.g., PART commands in SHELXL) .

Example Refinement Parameters (from ):

  • Space group: P-1
  • R factor: < 0.05
  • H-atom treatment: Riding model with Uiso = 1.2–1.5 Ueq

Advanced Research Questions

Q. How can tautomeric equilibria in solution affect structural characterization?

Methodological Answer: Tautomerism (e.g., imidazole thiol-thione equilibrium) complicates NMR interpretation. Strategies include:

  • 1H NMR Analysis: Identify split signals for tautomeric forms (e.g., 1:1 ratio observed for N-(4-ethoxyphenyl)acetamide derivatives) .
  • Variable-Temperature NMR: Stabilize dominant tautomers at low/high temperatures.
  • DFT Calculations: Predict tautomer stability using Gaussian or ORCA software.

Q. What challenges arise in crystallographic refinement due to conformational flexibility?

Methodological Answer: Flexible moieties (e.g., ethoxyphenyl or chlorophenyl groups) may adopt multiple conformers in the asymmetric unit. Mitigation strategies:

  • Multi-Conformer Modeling: Refine occupancies for each conformer (e.g., 3 molecules in ’s asymmetric unit with dihedral angles 44.5°–77.5°) .
  • Hydrogen Bond Analysis: Use PLATON or Mercury to identify stabilizing interactions (e.g., N–H⋯O dimers in ).
  • Twinned Data Refinement: Apply TWIN commands in SHELXL for non-merohedral twinning .

Q. How can computational methods predict bioactivity against targets like elastase?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into elastase’s active site (PDB: 1H1B). Focus on sulfanyl-acetamide interactions with catalytic Ser195 .
  • QSAR Modeling: Train models using datasets of elastase inhibitors (e.g., IC50 values) and descriptors like LogP, polar surface area.
  • MD Simulations: Assess binding stability via GROMACS (20 ns trajectories, RMSD < 2 Å).

Example Docking Results (Hypothetical):

TargetBinding Energy (kcal/mol)Key Interactions
Human Elastase-9.2H-bond: Ser195-Sulfanyl

Data Contradiction Analysis

Q. How to resolve discrepancies in reported bioactivity data?

Methodological Answer: Conflicting results may arise from assay conditions (e.g., enzyme source, substrate concentration). Validation steps:

  • Standardized Assays: Use recombinant enzymes (e.g., human neutrophil elastase) and control inhibitors (e.g., Sivelestat).
  • Dose-Response Curves: Calculate IC50 in triplicate (e.g., 10 nM–100 µM range) .
  • Off-Target Screening: Test against related proteases (e.g., chymotrypsin) to confirm selectivity.

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